(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Overview
Description
®-5-Bromo-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of a bromine atom at the 5th position of the indane ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 5-bromo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-bromo-2,3-dihydro-1H-inden-1-amine derivatives.
Substitution: Formation of various substituted indane derivatives depending on the nucleophile used.
Scientific Research Applications
®-5-Bromo-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-1H-inden-1-amine: The racemic mixture of the compound.
5-Chloro-2,3-dihydro-1H-inden-1-amine: A similar compound with a chlorine atom instead of bromine.
5-Fluoro-2,3-dihydro-1H-inden-1-amine: A similar compound with a fluorine atom instead of bromine.
Uniqueness
®-5-Bromo-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The specific stereochemistry and electronic effects imparted by the bromine atom make it a valuable compound in various research and industrial applications.
Biological Activity
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure with a bromine atom at the 5-position of the indene ring and an amine functional group. These structural elements are crucial for its biological activity, influencing its interactions with various biological targets.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C₉H₈BrN |
Molecular Weight | 212.07 g/mol |
Structural Characteristics | Bicyclic indene with bromine and amine groups |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and antimicrobial properties.
Neuropharmacological Effects
Studies have shown that this compound may interact with neurotransmitter systems, potentially acting as an inhibitor of certain enzymes involved in neurotransmitter metabolism. This interaction suggests therapeutic applications for conditions such as depression and anxiety disorders. The presence of the bromine atom enhances binding affinity to specific receptors, influencing pharmacological profiles.
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects. Preliminary studies indicate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Overview
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0048 mg/mL |
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
Case Studies and Research Findings
-
Neuropharmacology :
- A study highlighted the potential of this compound as a lead compound for developing treatments targeting neurological disorders. Its ability to modulate neurotransmitter systems was emphasized, suggesting further investigation into its mechanism of action is warranted.
-
Antimicrobial Studies :
- In vitro studies demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values were promising, indicating potential for development as an antimicrobial agent.
-
Mechanism of Action :
- The mechanism involves interactions with specific molecular targets such as receptors or enzymes. The unique combination of bromine and amine functionalities allows for selective binding and modulation of target activities.
Properties
IUPAC Name |
(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUKCNPRRGOGDG-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272505 | |
Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228561-27-0 | |
Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228561-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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